molecular formula C17H28O4 B2933887 PEG3-C4-OBn

PEG3-C4-OBn

Cat. No.: B2933887
M. Wt: 296.4 g/mol
InChI Key: BVCUBCXUEWSFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of PEG Linkers in Bioconjugation and Chemical Biology

Bioconjugation, the chemical joining of two molecules where at least one is a biomolecule, is a fundamental technique in biotechnology and pharmaceutical sciences. precisepeg.com PEG linkers are particularly favored in this domain due to a unique combination of physicochemical properties that address common challenges in the development of biologics and other advanced therapeutics. broadpharm.com

The primary benefits of incorporating PEG linkers include:

Improved Solubility : The hydrophilic nature of the PEG chain, which forms hydrogen bonds with water, significantly enhances the aqueous solubility of hydrophobic molecules to which they are attached. chempep.comprecisepeg.comaxispharm.com

Enhanced Stability : PEGylation, the process of attaching PEG chains, can shield biomolecules from enzymatic degradation, thereby increasing their stability and circulation half-life in biological systems. broadpharm.comprecisepeg.com

Reduced Immunogenicity : The flexible PEG chain can mask immunogenic epitopes on a protein's surface, potentially reducing the likelihood of an adverse immune response. chempep.comprecisepeg.com

Precise Spatial Control : The availability of monodisperse PEG linkers with defined lengths allows for precise control over the distance between conjugated molecules, which is critical for optimizing biological activity and minimizing steric hindrance. broadpharm.comprecisepeg.com

These properties have made PEG linkers indispensable tools for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins and for constructing complex molecular systems for targeted drug delivery and diagnostics. axispharm.comacs.org

PropertySignificance in BioconjugationReference
Water SolubilityImproves the solubility of hydrophobic drugs and proteins in aqueous environments. chempep.comprecisepeg.com
BiocompatibilityExhibits minimal toxicity and is approved for various biomedical applications. chempep.com
Low ImmunogenicityReduces the potential for an immune response against the conjugated molecule. broadpharm.comprecisepeg.com
FlexibilityProvides conformational flexibility, allowing for optimal orientation of the conjugated partners. chempep.com
Tunable LengthAllows for precise control over the distance between the linked molecules to optimize function. precisepeg.com

Overview of Proteolysis-Targeting Chimeras (PROTACs) and Linker Design Principles

A revolutionary therapeutic modality that heavily relies on advanced linker technology is the development of Proteolysis-Targeting Chimeras (PROTACs). biochempeg.com PROTACs are heterobifunctional molecules engineered to hijack the body's own protein disposal machinery, the ubiquitin-proteasome system (UPS). Structurally, a PROTAC consists of three key components: a "warhead" ligand that binds to a specific protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govsoton.ac.uk By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI, which marks it for degradation by the proteasome.

Key principles in PROTAC linker design include:

Linker Length : The distance between the warhead and anchor ligands must be optimized to allow for the productive formation of the ternary complex. A linker that is too short may cause steric clashes, while one that is too long may lead to unproductive binding modes.

Linker Composition : The chemical nature of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability. PEG units are often incorporated to improve aqueous solubility.

Attachment Points : The specific points on the warhead and anchor ligands where the linker is attached are critical for achieving the correct vector and orientation needed for efficient ternary complex formation.

The optimization of these linker characteristics is often an empirical process, requiring the synthesis and evaluation of libraries of PROTACs with varied linkers to identify the optimal design for a given POI and E3 ligase pair.

Contextualization of PEG3-C4-OBn within Contemporary Linker Chemistry

Within the expanding toolbox of PROTAC linkers, This compound represents a specific and functionalized building block used in the synthesis of these complex molecules. medchemexpress.comglpbio.cnmedkoo.com It is a hybrid linker that incorporates both a polyethylene (B3416737) glycol moiety and an alkyl chain, reflecting a contemporary strategy in linker design that aims to balance solubility and spatial requirements. nih.govsoton.ac.uk

The structure of this compound features:

A short, monodisperse triethylene glycol (PEG3) unit, which imparts hydrophilicity to improve the solubility of the resulting PROTAC. chempep.com

A hexyl (C6) alkyl chain that acts as a spacer, providing length and flexibility. medkoo.com

A terminal hydroxyl group (-OH) that serves as a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand.

A benzyl (B1604629) ether (-OBn) group, which acts as a protecting group for a second functional site, allowing for selective chemical modifications during a multi-step PROTAC synthesis.

The combination of a PEG unit and an alkyl chain allows for fine-tuning of a PROTAC's properties, a common approach in modern degrader development. nih.gov The documented use of this compound in the synthesis of PROTAC SGK3 degrader-1, a potent degrader of the SGK3 protein, highlights its practical application in targeted protein degradation research. medchemexpress.comglpbio.cn This positions this compound as a relevant tool in the ongoing effort to create more effective and drug-like PROTACs by moving beyond simple linker structures to more elaborate and functionalized designs. nih.govsoton.ac.uk

Chemical Identity of this compound
PropertyData
CAS Number2381196-79-6
Molecular FormulaC17H28O4
Molecular Weight296.41 g/mol
IUPAC Name2-(2-((6-(benzyloxy)hexyl)oxy)ethoxy)ethan-1-ol

Data sourced from MedKoo Biosciences medkoo.com and ChemScene chemscene.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(6-phenylmethoxyhexoxy)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O4/c18-10-13-20-15-14-19-11-6-1-2-7-12-21-16-17-8-4-3-5-9-17/h3-5,8-9,18H,1-2,6-7,10-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCUBCXUEWSFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Functionalization and Derivatization Strategies for Peg3 C4 Obn Scaffolds

Strategies for Terminal Group Modification of PEG3-C4-OBn

The terminal hydroxyl group of the this compound molecule is the primary site for chemical modification, allowing for the introduction of a wide array of functional groups. These modifications are essential for subsequent conjugation reactions.

Bioorthogonal chemistry provides tools for chemical reactions to occur in living systems without interfering with native biochemical processes. nih.gov The introduction of bioorthogonal handles, such as azides and alkynes, onto the this compound scaffold is a common strategy to prepare it for "click chemistry" reactions. organic-chemistry.orgwikipedia.orgchemie-brunschwig.ch

Azide (B81097) Functionalization: The terminal hydroxyl group of this compound can be converted to an azide group (–N₃). A common synthetic route involves a two-step process. First, the alcohol is converted to a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. The resulting sulfonate ester is then displaced by an azide nucleophile, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov This Sₙ2 reaction proceeds efficiently to yield the corresponding azido-PEG3-C4-OBn. The successful introduction of the azide group can be confirmed by infrared (IR) spectroscopy, which shows a characteristic azide stretch at approximately 2100 cm⁻¹.

Alkyne Functionalization: To introduce a terminal alkyne (a carbon-carbon triple bond), the hydroxyl group of this compound can be reacted with a molecule containing an alkyne and a reactive group that couples with the alcohol. For instance, direct etherification with propargyl bromide in the presence of a strong base like sodium hydride can install a propargyl group, which contains a terminal alkyne. Alternatively, esterification with an alkyne-containing carboxylic acid, such as 4-pentynoic acid, using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), will yield an alkyne-terminated this compound. wikipedia.org

The table below summarizes the key reagents and expected outcomes for the introduction of bioorthogonal handles onto the this compound scaffold.

Functional Group Reagents Intermediate Final Product
Azide1. MsCl or TsCl, Et₃N 2. NaN₃Mesylate or Tosylate ester of this compoundAzido-PEG3-C4-OBn
AlkynePropargyl bromide, NaH-Propargyl-ether-PEG3-C4-OBn
Alkyne4-pentynoic acid, DCC, DMAP-4-pentynoate-ester-PEG3-C4-OBn

Amine Functionalization: The introduction of a primary amine (–NH₂) is another valuable modification of the this compound scaffold. This can be achieved through several methods. One common approach is to first convert the terminal alcohol to an azide, as described previously, and then reduce the azide to an amine. nih.gov This reduction can be accomplished using various reagents, such as triphenylphosphine (B44618) (PPh₃) followed by water (the Staudinger reaction) or by catalytic hydrogenation. youtube.com An alternative route is to convert the alcohol to a halide (e.g., using thionyl chloride to form a chloride) and then perform a nucleophilic substitution with an excess of ammonia (B1221849) or a protected amine equivalent like phthalimide (B116566) (the Gabriel synthesis), followed by deprotection. youtube.com

Carboxylic Acid Functionalization: A terminal carboxylic acid (–COOH) group can be introduced by oxidation of the primary alcohol of this compound. pressbooks.pubchemistrysteps.comscribd.comchemguide.co.uk Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can effectively carry out this transformation. pressbooks.pubchemistrysteps.com Milder, more selective oxidation methods, such as a two-step procedure involving an initial oxidation to the aldehyde using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, followed by further oxidation to the carboxylic acid with sodium chlorite, can also be employed to avoid potential side reactions. chemistrysteps.com The resulting carboxylic acid derivative can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, for efficient reaction with primary amines.

The following table outlines the synthetic strategies for amine and carboxylic acid functionalization of this compound.

Functional Group Synthetic Strategy Key Reagents Final Product
AmineReduction of azide1. MsCl, Et₃N; 2. NaN₃; 3. PPh₃, H₂O or H₂, Pd/CAmino-PEG3-C4-OBn
AmineGabriel Synthesis1. SOCl₂; 2. Potassium phthalimide; 3. HydrazineAmino-PEG3-C4-OBn
Carboxylic AcidOxidation of primary alcoholKMnO₄ or Jones Reagent (CrO₃, H₂SO₄)Carboxy-PEG3-C4-OBn

Chemoselective Ligation Reactions Utilizing this compound Derivatives

Once functionalized with appropriate reactive handles, this compound derivatives can be used in a variety of chemoselective ligation reactions to conjugate them to biomolecules or other molecular entities. These reactions are characterized by their high selectivity, efficiency, and compatibility with a wide range of functional groups.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction. organic-chemistry.orgchemie-brunschwig.ch It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. nih.gov

Derivatives of this compound bearing either a terminal alkyne or an azide group are ideal substrates for CuAAC. For instance, an alkyne-functionalized this compound can be efficiently conjugated to a protein that has been metabolically or chemically labeled with an azide. Conversely, an azide-functionalized this compound can be reacted with an alkyne-containing small molecule drug or fluorescent probe. The CuAAC reaction is known for its high yields, mild reaction conditions (often proceeding in aqueous solutions), and orthogonality to most biological functional groups. nih.govorganic-chemistry.org

A significant advancement in click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which circumvents the need for a potentially cytotoxic copper catalyst. wikipedia.org This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with an azide without the need for a metal catalyst.

To employ SPAAC, the this compound scaffold would typically be functionalized with an azide group. This azido-PEG3-C4-OBn can then be reacted with a biomolecule that has been modified to contain a strained alkyne. The driving force for this reaction is the release of ring strain in the cycloalkyne, leading to a rapid and highly selective formation of a triazole linkage. SPAAC is particularly well-suited for applications in living cells where the presence of copper might be detrimental. nih.gov

The reaction between a maleimide (B117702) and a thiol (sulfhydryl) group is a widely used bioconjugation strategy. nih.gov This reaction proceeds via a Michael addition, forming a stable thioether bond. It is highly specific for thiols, particularly the side chain of cysteine residues in proteins, under mild conditions (typically at a pH between 6.5 and 7.5). uu.nl

To utilize this chemistry, the terminal hydroxyl group of this compound can be converted to a maleimide. This is often achieved by first introducing an amine group, as described in section 3.1.2, and then reacting the amine with a maleimide-containing reagent such as maleic anhydride (B1165640) or an N-maleimidocaproyl-oxysuccinimide ester (EMCS). The resulting maleimide-functionalized this compound can then be selectively conjugated to a cysteine-containing peptide or protein. One consideration with maleimide-thiol conjugates is the potential for retro-Michael reactions, which can lead to deconjugation, although in many applications the resulting thioether bond is sufficiently stable. researchgate.netnih.gov

Below is a summary of the chemoselective ligation reactions involving this compound derivatives.

Reaction This compound Derivative Reaction Partner Linkage Formed Key Features
CuAACAzido- or Alkyne-PEG3-C4-OBnAlkyne- or Azide-containing molecule1,2,3-TriazoleHigh yield, Copper(I) catalyzed, Bioorthogonal
SPAACAzido-PEG3-C4-OBnStrained alkyne (e.g., DBCO, BCN)1,2,3-TriazoleCopper-free, Fast kinetics, Bioorthogonal
Maleimide-ThiolMaleimido-PEG3-C4-OBnThiol-containing molecule (e.g., cysteine)ThioetherCysteine-specific, Mild conditions

Oxime Ligation Approaches

Oxime ligation is a highly efficient and chemoselective method for the conjugation of biomolecules. acs.org This reaction occurs between an aminooxy-functionalized molecule and an aldehyde or ketone, forming a stable oxime linkage. nih.gov In the context of this compound, this approach can be utilized by introducing either an aminooxy or a carbonyl group onto the scaffold.

The reaction kinetics of oxime ligation can be finely tuned by adjusting the pH and through the use of catalysts, such as aniline (B41778) and its derivatives. nih.govnih.gov Optimal reaction rates are typically observed at a pH between 4 and 5. acs.org However, for applications involving sensitive biomolecules that may not be stable under acidic conditions, the reaction can be effectively catalyzed at neutral pH. acs.org For instance, catalysts like p-phenylenediamine (B122844) have been shown to significantly accelerate the rate of oxime formation at pH 7, making it a more versatile tool for bioconjugation. acs.org

Detailed research has demonstrated the impact of different catalysts on the rate of oxime ligation. The choice of catalyst can be critical in achieving efficient conjugation, especially when dealing with low concentrations of reactants. acs.org

CatalystRelative Fold-Increase in Rate (vs. uncatalyzed at pH 7)Optimal pH RangeReference
Aniline194-7 acs.org
m-Phenylenediamine~2 (at equal concentrations to aniline)7.0 acs.org
p-Phenylenediamine1204-7 acs.org

This table presents data on the efficiency of various catalysts in promoting oxime ligation reactions.

The stability of the resulting oxime bond is a key advantage of this ligation strategy, although its reversibility under certain biological conditions has been noted. nih.gov This feature allows for the creation of robust conjugates suitable for a variety of applications. Furthermore, the bioorthogonality of the reacting functional groups—alkoxyamines and aldehydes/ketones are rare in biological systems—minimizes undesirable side reactions with native biomolecules. nih.gov

Modular Design and Assembly of Complex Architectures with this compound Linkers

The this compound linker is an exemplary building block for the modular design and assembly of complex molecular architectures, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems. researchgate.net The polyethylene (B3416737) glycol (PEG) component of the linker imparts favorable pharmacokinetic properties, including increased hydrophilicity and prolonged circulation half-life. researchgate.net

A modular approach allows for the systematic variation of different components of the final construct to optimize its properties. acs.org For instance, by synthesizing a library of this compound derivatives with different terminal functional groups, a variety of payloads (e.g., drugs, imaging agents) can be readily conjugated to a targeting moiety (e.g., an antibody). This strategy facilitates the rapid evaluation of structure-activity relationships. mdpi.com

The assembly of these complex architectures can be achieved through a variety of ligation chemistries, with oxime ligation being a prominent example due to its high efficiency and specificity. researchgate.net The ability to control the stoichiometry and site of conjugation is crucial for producing homogeneous and well-defined bioconjugates. nih.gov

Research into linker technology has highlighted the importance of the linker's structure on the properties of the final conjugate. Variables such as the length of the PEG chain and the nature of the chemical linkage can significantly impact the stability, solubility, and in vivo performance of the assembled architecture. acs.org

Linker FeatureImpact on Conjugate PropertiesKey FindingsReference(s)
PEG Chain LengthInfluences hydrophilicity, pharmacokinetics, and steric shielding.Can improve solubility and prolong half-life. More than 6 PEG units can introduce complexities. researchgate.netacs.org
BranchingAllows for the attachment of multiple payloads or functional units.Pendant-shaped PEG linkers can lead to highly loaded and stable ADCs. researchgate.net
Cleavable vs. Non-cleavableDetermines the mechanism of payload release.Designer cleavable linkers can simplify the characterization of PEGylated proteins. nih.gov

This table summarizes the influence of different linker characteristics on the properties of the resulting bioconjugates.

The modular assembly using linkers like this compound enables the construction of multifunctional constructs. For example, a single molecule can be designed to carry both a therapeutic agent and an imaging probe, allowing for simultaneous therapy and diagnosis (theranostics). The precise control over the assembly process afforded by these linkers is essential for the development of next-generation targeted therapies. nih.govresearchgate.net

Advanced Characterization Methodologies for Peg3 C4 Obn and Its Conjugates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and identifying functional groups within PEG3-C4-OBn.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation, offering detailed insights into the atomic arrangement of molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are vital for characterizing PEG derivatives nih.govnih.govtemp.domainsnih.gov.

¹H NMR Spectroscopy: This technique provides information about the types of hydrogen atoms present in the molecule and their chemical environments. For this compound, ¹H NMR would reveal characteristic signals corresponding to:

The terminal butyl group (CH₃, CH₂, CH₂, OCH₂-).

The ethylene (B1197577) glycol units of the PEG chain (-CH₂CH₂O-), typically appearing as a complex multiplet around 3.6-3.8 ppm.

The methylene (B1212753) group (-CH₂-) adjacent to the benzyl (B1604629) ether oxygen.

The aromatic protons of the benzyl group (phenyl ring), typically observed in the 7.2-7.4 ppm range. The integration of these signals allows for the determination of the relative number of protons in each environment, aiding in the confirmation of the PEG chain length and the presence of the terminal groups nih.govtemp.domainsnih.gov.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. It can confirm the presence of different types of carbon atoms, including those in the butyl chain, the PEG ether linkages, the methylene linker, and the aromatic phenyl ring. While ¹H NMR is often more sensitive, ¹³C NMR offers complementary structural data and can be particularly useful for identifying quaternary carbons or carbons with no attached protons researchgate.netscielo.org.za.

Table 1: Expected ¹H NMR Signals for this compound (Structure: Butyl-O-(CH₂CH₂O)₃-CH₂-Phenyl)

Proton EnvironmentExpected Chemical Shift (ppm)Integration (relative)Notes
Butyl CH₃~0.93Triplet
Butyl CH₂~1.3-1.42Multiplet
Butyl CH₂~1.6-1.72Multiplet
Butyl OCH₂-~3.5-3.62Triplet
PEG -(CH₂CH₂O)- repeating units~3.6-3.812 (6 x CH₂)Dominant signal, complex multiplet; represents 3 ethylene oxide units
Benzyl OCH₂-~4.5-4.62Singlet
Phenyl (aromatic)~7.2-7.45Multiplet

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation. For PEG derivatives, FTIR is particularly useful for confirming the presence of ether linkages and other characteristic functional groups psu.edumdpi.comrsc.org.

The FTIR spectrum of this compound is expected to display several key absorption bands:

C-O-C Ether Stretching: A strong and characteristic absorption band around 1100-1150 cm⁻¹ is indicative of the ether linkages present in the PEG chain and the benzyl ether. This band is a hallmark of polyethylene (B3416737) glycol structures psu.edumdpi.comrsc.org.

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl chain and PEG backbone will appear in the region of 2850-2970 cm⁻¹. Aromatic C-H stretching from the phenyl ring will be observed at slightly higher frequencies, around 3030-3100 cm⁻¹ mdpi.comnih.gov.

O-H Stretching: If any residual hydroxyl groups are present (e.g., from incomplete reaction or moisture absorption), a broad band in the 3300-3500 cm⁻¹ region would be observed, indicative of hydrogen bonding mdpi.com.

C-H Bending: Aliphatic C-H bending vibrations typically occur between 1350-1470 cm⁻¹, while aromatic C-H bending modes, associated with the phenyl ring, are found in the 1500-1600 cm⁻¹ region mdpi.comnih.gov.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group / BondExpected Absorption (cm⁻¹)IntensityNotes
C-O-C (Ether, PEG)1100-1150StrongPrimary characteristic band
C-O (Ether, Benzyl)1050-1100StrongMay overlap with PEG ether band
C-H (Aliphatic)2850-2970StrongFrom butyl and PEG chain
C-H (Aromatic)3030-3100MediumFrom phenyl ring
O-H (Alcohol, if present)3300-3500 (broad)VariableIndicates moisture or residual alcohol
C-H Bending (Aliphatic)1350-1470Medium
C-H Bending (Aromatic)1500-1600MediumCharacteristic of phenyl ring

UV-Vis spectroscopy is employed to detect and quantify compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the presence of the phenyl group in the benzyl ether moiety makes it amenable to UV-Vis analysis ajol.inforsc.org.

The phenyl ring acts as a chromophore, typically exhibiting absorption maxima (λmax) in the UV region. While simple phenyl groups often show absorption around 254 nm, the specific electronic environment influenced by the ether linkage and the rest of the molecule can cause slight shifts in this absorption wavelength ajol.inforsc.org. UV-Vis spectroscopy can also be valuable for monitoring conjugation reactions, provided one of the reacting partners possesses a UV-absorbing chromophore rsc.orgnih.gov.

Table 3: Expected UV-Vis Absorption for this compound

Chromophore / MoietyExpected Absorption Maxima (nm)Notes
Phenyl Ring~250-270Characteristic absorption of aromatic rings
Benzyl Ether Linkage~200-220May show weaker absorption

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are widely used for characterizing polymers like PEGs nih.govedpsciences.orgresearchgate.netmdpi.comwalshmedicalmedia.com.

Molecular Weight Determination: MS provides the precise mass-to-charge ratio (m/z) of ionized molecules. For this compound, this allows for the direct determination of its molecular weight, which can be compared to the theoretical calculated mass.

Theoretical Molecular Weight of C₁₇H₂₈O₄ (Butyl-O-(CH₂CH₂O)₃-CH₂-Phenyl): 290.36 g/mol

Ionization:

ESI-MS: Typically produces protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions, and can sometimes yield multiply charged ions, especially for larger PEG chains edpsciences.orgresearchgate.net.

MALDI-TOF MS: Often uses alkali metal cations (e.g., Na⁺, K⁺) for ionization, producing ions like [M+Na]⁺ or [M+K]⁺. Optimization of matrices and cationization agents is crucial for accurate polymer analysis mdpi.comfrontiersin.orgnih.govresearchgate.net.

Oligomer Distribution: For polydisperse PEGs, MS can reveal the distribution of different chain lengths. While this compound is likely synthesized to be relatively monodisperse, MS can confirm this by showing a dominant peak corresponding to the target molecular weight.

Table 4: Theoretical Molecular Weight and Expected MS Ions for this compound

Compound NameMolecular FormulaTheoretical MW ( g/mol )Expected Ion Species (m/z)TechniqueNotes
This compoundC₁₇H₂₈O₄290.36[M+H]⁺ESI-MSProtonated molecule
[M+Na]⁺ESI-MS/MALDI-TOF MSSodiation is common, especially in MALDI-TOF and ESI-MS with sodium salts
[M+K]⁺MALDI-TOF MSPotassiated molecule, also common in MALDI-TOF

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are essential for separating components within a mixture, thereby allowing for the assessment of purity and the quantification of individual species.

HPLC is a versatile technique widely employed for the analysis and purification of PEG derivatives rsc.org. Two primary modes of HPLC are particularly relevant for PEG characterization: Reversed-Phase HPLC (RP-HPLC) and Size Exclusion Chromatography (SEC).

Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates compounds based on their hydrophobicity. In this mode, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) lcms.cznih.govmdpi.comresearchgate.net.

Detection can be achieved using UV-Vis detectors (if a chromophore is present, like the phenyl ring) or more universally with Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), which are suitable for non-chromophoric compounds like PEGs lcms.cznih.govtandfonline.comthermofisher.com.

Size Exclusion Chromatography (SEC): SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution lcms.czchromatographyonline.comsigmaaldrich.com.

SEC is particularly useful for analyzing PEGylated biomolecules or polymers where the size of the PEG chain is a critical parameter lcms.czsigmaaldrich.com. It can be used to determine the molecular weight distribution and to confirm the presence and number of PEG chains attached to a larger molecule lcms.czchromatographyonline.comsigmaaldrich.com.

While SEC is excellent for size-based separation, it often requires specific detectors like refractive index (RI) detectors, ELSD, or light scattering detectors, as PEGs may not have strong UV absorbance thermofisher.comnih.gov.

Table 5: Typical HPLC Conditions for PEG Analysis

Chromatographic ModeStationary PhaseMobile Phase ComponentsDetection Method(s)Application
RP-HPLCC18 or C8 columnAcetonitrile/Water or Methanol/Water gradientUV-Vis, ELSD, CAD, MSPurity assessment, separation of hydrophobic/hydrophilic impurities, quantification rsc.orglcms.cznih.govmdpi.com
SECPorous silica (B1680970) or polymer-based SEC columnsAqueous buffers or organic solvents (e.g., THF, water)RI, ELSD, CAD, MALSMolecular weight distribution, analysis of PEGylated conjugates, size-based separation lcms.czchromatographyonline.comsigmaaldrich.comnih.gov

Compound List:

This compound: A polyethylene glycol derivative with three ethylene oxide units, a butyl (C4) group, and a benzyl ether (OBn) terminal functionality. Likely structure: Butyl-O-(CH₂CH₂O)₃-CH₂-Phenyl.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for PEG3-C4-OBn, and what characterization methods are essential for confirming its structure?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification reactions. Critical characterization includes ¹H/¹³C NMR to confirm the benzyl (OBn) group’s presence and polyethylene glycol (PEG) chain length, mass spectrometry (MS) for molecular weight validation, and HPLC to assess purity (>95% recommended). For reproducibility, document solvent systems, catalyst ratios, and reaction temperatures in detail .

Q. How does the benzyl protecting group in this compound influence its reactivity in subsequent chemical modifications?

  • Methodological Answer : The OBn group acts as a transient protecting group for hydroxyl or carboxyl functionalities. Its removal via hydrogenolysis (H₂/Pd-C) or acidolysis must be optimized to avoid PEG chain degradation. Comparative kinetic studies under varying pH and catalyst conditions are recommended to assess deprotection efficiency .

Q. What are the primary applications of this compound in drug delivery systems, and what experimental models are used to evaluate its efficacy?

  • Methodological Answer : this compound is used to enhance drug solubility and stability. Standard models include:

  • In vitro: Drug release profiles in PBS (pH 7.4) or simulated biological fluids, analyzed via UV-Vis spectroscopy.
  • In vivo: Pharmacokinetic studies in rodent models to measure half-life extension.
    Ensure controls (e.g., non-PEGylated analogs) are included to isolate PEG-specific effects .

Advanced Research Questions

Q. What experimental design considerations are critical when optimizing reaction conditions for this compound synthesis to achieve high yield and purity?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate variables (e.g., temperature, molar ratios, catalyst loading). For reproducibility:

  • Conduct triplicate runs to assess inter-batch variability.
  • Employ ANOVA to identify statistically significant factors.
  • Validate purity thresholds using orthogonal methods (e.g., NMR vs. HPLC) .

Q. How can researchers resolve contradictions in solubility data reported for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or impurities. Systematically:

  • Replicate studies using standardized solvents (e.g., DMSO, water) and controlled temperatures.
  • Perform dynamic light scattering (DLS) to detect aggregation.
  • Cross-reference with literature using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables .

Q. What strategies are recommended for assessing the stability of this compound under various physiological conditions, and how do these methodologies align with regulatory requirements?

  • Methodological Answer : Stability studies should follow ICH Q1A guidelines :

  • Accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life.
  • Analyze degradation products via LC-MS and compare to pharmacopeial standards.
  • For in vivo compatibility, use differential scanning calorimetry (DSC) to assess thermal behavior in simulated biological matrices .

Data Analysis and Contradiction Management

Q. How should researchers address variability in this compound’s drug-loading efficiency reported in literature?

  • Methodological Answer : Variability often stems from differences in drug-PEG interactions. Mitigation strategies include:

  • Isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Molecular dynamics (MD) simulations to model PEG-drug conformations.
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound-based drug formulations?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation ) to fit dose-response curves. Validate with:

  • Bland-Altman plots for method comparison.
  • Error bars representing ±2 SEM in triplicate experiments.
    Report p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.